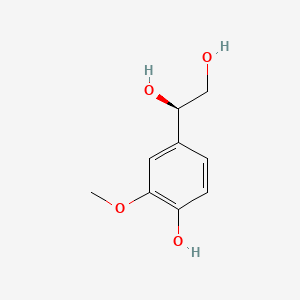

1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-, (R)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesized from endogenous epinephrine and norepinephrine in vivo. It is found in brain, blood, CSF, and urine, where its concentrations are used to measure catecholamine turnover.

Applications De Recherche Scientifique

Biocatalysis and Chiral Synthesis

- Asymmetric Conversion and Chiral Building Blocks: The compound has been used in studies exploring asymmetric conversion processes. For instance, Candida parapsilosis SYB-1 was employed for the asymmetric conversion of racemic mixtures to produce S-1-phenyl-1,2-ethanediol with high optical purity and yield, highlighting its potential as a versatile chiral building block in organic synthesis (Nie Yao, 2003).

Organic Synthesis and Chemical Reactions

- Derivative Synthesis: Studies have explored reactions involving 1,2-ethanediol derivatives, leading to the synthesis of new compounds. For example, reaction studies with 1,2-diaryl-1,2-ethanediols in methanol in the presence of hydrochloric acid provided insights into the formation of new ethylene derivatives, contributing to our understanding of complex organic synthesis processes (Miwa Nakatsuji et al., 2004).

Enzymatic and Microbial Applications

- Microbial Cell Catalysis: Microbial cells, such as Sphingomonas sp., have been employed to catalyze regio- and stereoselective oxidations of racemic mixtures of 1,2-ethanediol derivatives. This represents a green and sustainable approach to obtaining enantiopure 1,2-diols, highlighting the potential of microbial biocatalysis in producing valuable chemical compounds (X. Jia et al., 2011).

Enantioselective Synthesis

Highly Efficient Bioreduction

Enantiocomplementary carbonyl reductases have been identified to convert 2-hydroxyacetophenone to (R)- and (S)-1-phenyl-1,2-ethanediol with excellent stereochemical selectivity. This process underscores the potential of biocatalytic methods in the preparation of optically pure compounds, pivotal in the pharmaceutical and fine chemical industries (Zhimei Cui et al., 2017).

Enantioselective Deracemization

Candida albicans has been used to transform racemic 1-(4-substitutedphenyl)-1,2-ethanediols through a one-pot two-step process. This process achieved the enantioselective deracemization by stereoinversion of the (R)-enantiomer, demonstrating the utility of microbial cells in achieving high enantiomeric excess of chiral compounds (Tarcila Cazetta et al., 2014).

Biotechnological Advances

- Cofactor Self-Sufficient Recombinant Escherichia coli: Recombinant E. coli strains coexpressing enzyme genes have been used for the enantioselective biosynthesis of (R)-1-phenyl-1,2-ethanediol. This study showcased the potential of genetic engineering and immobilization techniques in enhancing the catalytic activity and operational stability of biocatalysts, opening doors to efficient and sustainable industrial-scale production processes (F. Peng et al., 2020).

Propriétés

Numéro CAS |

87171-18-4 |

|---|---|

Nom du produit |

1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-, (R)- |

Formule moléculaire |

C9H12O4 |

Poids moléculaire |

184.19 g/mol |

Nom IUPAC |

(1R)-1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol |

InChI |

InChI=1S/C9H12O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,10-12H,5H2,1H3/t8-/m0/s1 |

Clé InChI |

FBWPWWWZWKPJFL-QMMMGPOBSA-N |

SMILES isomérique |

COC1=C(C=CC(=C1)[C@H](CO)O)O |

SMILES |

COC1=C(C=CC(=C1)C(CO)O)O |

SMILES canonique |

COC1=C(C=CC(=C1)C(CO)O)O |

Synonymes |

4 Hydroxy 3 methoxyphenylethylene Glycol 4 Hydroxy 3 methoxyphenylethyleneglycol 4 Hydroxy 3 methoxyphenylglycol 4-Hydroxy-3-methoxyphenylethylene Glycol 4-Hydroxy-3-methoxyphenylethyleneglycol 4-Hydroxy-3-methoxyphenylglycol Hydroxymethoxyphenylglycol Methoxyhydroxyphenylglycol Methoxyhydroxyphenylglycol, (+)-Isomer Methoxyhydroxyphenylglycol, (+-)-Isomer Methoxyhydroxyphenylglycol, (-)-Isomer MHPG MOPEG Vanylglycol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

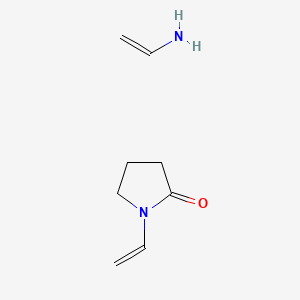

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[(R)-(2-bromophenyl)-hydroxymethyl]-5-(dimethylamino)-N,N-dimethyl-2-phenylpentanamide](/img/structure/B1202822.png)

![5-amino-7-[(3S)-3-aminopyrrolidin-1-yl]-1-tert-butyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1202823.png)